molecular formula C16H16N2O6 B5568268 N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B5568268
M. Wt: 332.31 g/mol
InChI Key: JGZFWHGRHGANLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader group of chemicals that have been synthesized and analyzed for various properties and potential applications in different fields.

Synthesis Analysis

  • A study by Girel et al. (2022) discussed the synthesis of related N-(2-hydroxyphenyl)acetamides and their derivatives through incubation with different microorganisms (Girel et al., 2022).

Molecular Structure Analysis

  • Jarrahpour et al. (2006) explored the structure of a similar compound, 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, using spectroscopic data and AM1 calculations (Jarrahpour et al., 2006).

Chemical Reactions and Properties

  • Romero et al. (2008) synthesized N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides and analyzed their hydrogen bonding and molecular structure (Romero et al., 2008).

Physical Properties Analysis

  • The study by Jarrahpour et al. (2006) also contributes to the understanding of the physical properties of similar compounds through AM1 calculations, providing insights into their molecular behavior (Jarrahpour et al., 2006).

Scientific Research Applications

Bioactive Compound Synthesis

Research has focused on the synthesis and characterization of compounds related to N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide, investigating their potential as bioactive molecules. For instance, the study on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers reveals alternative pathways to phytotoxic metabolites, which could have implications for agricultural and environmental sciences (Girel et al., 2022).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The compound's derivatives have been developed as potential anticancer, anti-inflammatory, and analgesic agents. A notable study outlines the synthesis of 2-(substituted phenoxy) acetamide derivatives, which showed promising results in tests against various cancer cell lines and in anti-inflammatory and analgesic activity assays (Rani et al., 2014).

Environmental Degradation Studies

Some derivatives of N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide have been studied for their environmental impact, particularly in the degradation of hazardous materials. The degradation gene cluster from a gram-positive bacterium capable of breaking down p-nitrophenol, a related environmental contaminant, offers insights into bioremediation strategies that could be applied to similar compounds (Kitagawa et al., 2004).

Analytical Chemistry Applications

The study of phase I and phase II reductive metabolism simulation of nitro aromatic xenobiotics with electrochemistry coupled to high-resolution mass spectrometry includes compounds similar to N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide. This research provides a framework for understanding the metabolic pathways and potential environmental and biological impacts of these compounds (Bussy et al., 2014).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-7-8-14(23-2)12(9-11)17-16(19)10-24-15-6-4-3-5-13(15)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZFWHGRHGANLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.